2-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl acetate
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Overview
Description
2-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl acetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their wide range of biological activities. This compound is characterized by the presence of an indole ring system, which is a common structural motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl acetate typically involves the reaction of 2,3-dihydro-1H-indole with phenyl acetate under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the indole ring to more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while reduction can yield 2,3-dihydroindole derivatives .
Scientific Research Applications
2-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl acetate involves its interaction with specific molecular targets. The indole ring system can interact with various biological receptors and enzymes, leading to different biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Indole-2-carboxylic acid: Another indole derivative with different functional groups.
2,3-dihydro-1H-indole: The parent compound from which 2-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl acetate is derived.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetate group, in particular, can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C17H15NO3 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
[2-(2,3-dihydroindole-1-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C17H15NO3/c1-12(19)21-16-9-5-3-7-14(16)17(20)18-11-10-13-6-2-4-8-15(13)18/h2-9H,10-11H2,1H3 |
InChI Key |
JCUNELIPSKDUQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
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